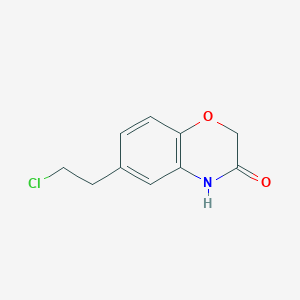
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the family of oxazines This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One efficient approach involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to produce the desired compound in good to excellent yields . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol to achieve high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems with enhanced biological activity.
Aplicaciones Científicas De Investigación
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity and stability.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Mecanismo De Acción
The exact mechanism of action of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitumor activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
6-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10ClNO2/c11-4-3-7-1-2-9-8(5-7)12-10(13)6-14-9/h1-2,5H,3-4,6H2,(H,12,13) |
Clave InChI |
HQNXRLDPFHKTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(O1)C=CC(=C2)CCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















